The N-Ethyl-5-Fluoro-2-Methoxybenzamide Scaffold: Synthesis, CAS Registry, and Applications in Medicinal Chemistry
The N-Ethyl-5-Fluoro-2-Methoxybenzamide Scaffold: Synthesis, CAS Registry, and Applications in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the N-ethyl-5-fluoro-2-methoxybenzamide structural motif is a highly privileged pharmacophore. Rather than existing solely as a single commercial entity with one universal CAS number, this core scaffold is a critical building block integrated into diverse therapeutic agents, ranging from psychiatric drugs to targeted oncology therapeutics[1],[2]. This whitepaper provides an in-depth technical analysis of the scaffold's chemical identity, structural causality, self-validating synthetic protocols, and its precise mechanistic role in target binding.
Chemical Identity & Structural Rationalization
The potency of the N-ethyl-5-fluoro-2-methoxybenzamide scaffold lies in its highly optimized stereoelectronic properties. As an Application Scientist, it is crucial to understand the causality behind each functional group rather than viewing the structure as a random assembly of atoms:
-
The 5-Fluoro Substituent: Fluorine acts as a bioisostere for hydrogen but possesses significantly higher electronegativity and a larger Van der Waals radius. Placed at the 5-position, it serves a dual purpose: it blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position (relative to the methoxy group), and it modulates the pKa of the aromatic ring, strengthening the hydrogen-bond acceptor capacity of the adjacent methoxy group[1].
-
The 2-Methoxy Conformational Lock: The oxygen atom of the 2-methoxy group forms a strong intramolecular hydrogen bond with the adjacent amide NH[3]. This interaction restricts the rotation of the C(aryl)-C(carbonyl) bond, locking the benzamide into a rigid, coplanar conformation. This pre-organization drastically reduces the entropic penalty upon binding to tight receptor pockets.
-
The N-Ethyl Vector: The N-ethyl substitution on the amide nitrogen provides a specific vector projection into hydrophobic sub-pockets of target proteins (such as the H3 pocket in Bruton's Tyrosine Kinase or the orthosteric site in Dopamine D2 receptors), maximizing Van der Waals interactions while preventing the rapid degradation often seen with primary amides[2].
Fig 1: Pharmacophore binding model of the N-ethyl-5-fluoro-2-methoxybenzamide scaffold.
CAS Registry & Physicochemical Data
Because the exact N-ethyl-5-fluoro-2-methoxybenzamide structure is a modular scaffold, researchers typically procure its direct precursors or specific N-substituted library derivatives. Below is a consolidated table of the core building blocks and key derivatives utilized in drug discovery workflows[4],[5],[6],[7],[8].
| Compound Name / Derivative | CAS Number | Molecular Formula | MW ( g/mol ) | Primary Application / Role |
| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C8H7FO3 | 170.14 | Primary Synthetic Precursor |
| 5-Fluoro-2-methoxybenzamide | 704-04-1 | C8H8FNO2 | 169.15 | Core Fragment / Intermediate |
| N-cyclohexyl-N-ethyl-5-fluoro-2-methoxybenzamide | 2180711-47-9 | C16H22FNO2 | 279.35 | Research Chemical / Library Hit |
| N-benzyl-N-ethyl-5-fluoro-2-methoxybenzamide | 1623560-21-3 | C17H18FNO2 | 287.33 | Research Chemical / Library Hit |
| N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide | 2764851-04-7 | C20H16FN3O3 | 365.36 | BTK Inhibitor Precursor |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of N-ethyl-5-fluoro-2-methoxybenzamide derivatives relies on the robust amidation of 5-fluoro-2-methoxybenzoic acid. To ensure scientific integrity, the following protocol is designed as a self-validating system, explaining the causality behind each reagent and workup step.
Objective: To couple 5-fluoro-2-methoxybenzoic acid with an N-ethyl secondary amine via EDCI/HOBt activation.
Reagents:
-
5-Fluoro-2-methoxybenzoic acid (1.0 eq, CAS: 394-04-7)
-
N-ethyl derivative (e.g., N-ethylcyclohexylamine) (1.2 eq)
-
EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Workflow:
-
Carboxylic Acid Activation: Dissolve 5-fluoro-2-methoxybenzoic acid in anhydrous DCM under a nitrogen atmosphere. Add HOBt, followed by EDCI·HCl.
-
Causality: EDCI activates the carboxylic acid to form an highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearranging into a dead-end N-acylurea byproduct. HOBt is added to immediately trap the O-acylisourea, forming a stable, yet highly reactive HOBt-active ester, entirely bypassing the rearrangement pathway.
-
-
Base Addition: Add DIPEA to the stirring mixture.
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl salt of EDCI and ensures the reaction remains slightly basic, keeping the incoming amine in its nucleophilic (deprotonated) state.
-
-
Nucleophilic Acyl Substitution: Cool the reaction to 0 °C and dropwise add the N-ethyl amine derivative. Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
-
Self-Validating Workup:
-
Dilute with DCM and wash with 1M HCl . Causality: The acidic wash selectively protonates and pulls unreacted amine and DIPEA into the aqueous layer.
-
Wash with Saturated NaHCO₃ . Causality: The basic wash deprotonates and removes any unreacted 5-fluoro-2-methoxybenzoic acid and the liberated HOBt byproduct into the aqueous layer.
-
Wash with Brine , dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via flash column chromatography to isolate the pure benzamide.
Fig 2: Self-validating synthetic workflow for N-ethyl-5-fluoro-2-methoxybenzamides.
Pharmacological Applications & Target Binding Mechanisms
The N-ethyl-5-fluoro-2-methoxybenzamide motif is heavily utilized across several distinct therapeutic areas due to its predictable pharmacokinetics and rigid geometry.
-
Psychiatric and Neurological Therapeutics: Substituted benzamides are classic pharmacophores for Dopamine D2 and Serotonin 5-HT3 receptors. Research has demonstrated that incorporating the 5-fluoro-2-methoxybenzamide moiety yields novel, potent dual antagonists. The rigidified amide bond perfectly mimics the catecholamine distance required for orthosteric D2 binding, making these derivatives highly relevant for anti-emetic and antipsychotic drug development[1].
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: In the oncology and immunology sectors, this scaffold is a critical intermediate in the synthesis of non-covalent BTK inhibitors (e.g., HBC-12551 analogs). The benzamide core engages in cryptic hydrogen-bonding interactions within the BTK kinase domain, while the fluorine atom ensures the molecule survives first-pass metabolism[9],[2].
-
KV1.3 Ion Channel Blockers: Recent structure-activity relationship (SAR) studies have identified 5-fluoro-2-methoxybenzamide derivatives as potent inhibitors of the KV1.3 potassium channel. This channel is crucial for the activation of human T-lymphocytes, positioning these compounds as promising immunosuppressive and anticancer agents[3].
References
-
Shanghai Chemlin Chemical Database - N-cyclohexyl-N-ethyl-5-fluoro-2-methoxybenzamide (CAS: 2180711-47-9). 4
-
Shanghai Chemlin Chemical Database - N-benzyl-N-ethyl-5-fluoro-2-methoxybenzamide (CAS: 1623560-21-3). 5
-
ChemShuttle - N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide (CAS: 2764851-04-7). 6
-
LookChem - 5-Fluoro-2-methoxybenzoic acid (CAS: 394-04-7). 7
-
BLD Pharm - 5-Fluoro-2-methoxybenzamide (CAS: 704-04-1). 8
-
Hirokawa, Y., et al. (2002) - Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chem. Pharm. Bull. 1
-
ACS Publications (2026) - Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. 2
-
MDPI (2022) - Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity.3
-
WIPO Patent WO2022056100A1 (2022) - Processes and intermediates for the preparation of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide. 9
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. N-cyclohexyl-N-ethyl-5-fluoro-2-methoxybenzamide,2180711-47-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]
- 5. All-Shanghai Chemlin [shachemlin.com]
- 6. N-(4-(2,2-Dicyano-1-methoxyvinyl)benzyl)-5-fluoro-2-methoxybenzamide; CAS No.: 2764851-04-7 [chemshuttle.com]
- 7. lookchem.com [lookchem.com]
- 8. 704-04-1|5-Fluoro-2-methoxybenzamide|BLD Pharm [bldpharm.com]
- 9. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
